7-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}-4,6-DINITRO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}-4,6-DINITRO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE is a complex organic compound known for its unique chemical structure and properties. This compound features a benzoxadiazole core substituted with chloro, trifluoromethyl, amino, and nitro groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}-4,6-DINITRO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE typically involves multiple steps, starting with the preparation of the benzoxadiazole core. The core is then functionalized with chloro, trifluoromethyl, amino, and nitro groups through a series of reactions, including nitration, halogenation, and amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}-4,6-DINITRO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields corresponding amines, while substitution of the chloro group can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
7-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}-4,6-DINITRO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}-4,6-DINITRO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the nitro groups may participate in redox reactions, while the chloro and trifluoromethyl groups can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile
- 2-Chloro-5-nitrobenzotrifluoride
Uniqueness
Compared to similar compounds, 7-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}-4,6-DINITRO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzoxadiazole core, coupled with the presence of both nitro and trifluoromethyl groups, makes it particularly versatile for various applications in research and industry.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-5,7-dinitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5ClF3N5O6/c14-6-2-1-5(13(15,16)17)3-7(6)18-10-8(20(23)24)4-9(21(25)26)11-12(10)22(27)28-19-11/h1-4,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBXJZGMPBMSIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC2=C(C=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5ClF3N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.